molecular formula C18H18N2O B8700974 N-(4-tert-butylphenyl)-4-cyanobenzamide

N-(4-tert-butylphenyl)-4-cyanobenzamide

Cat. No.: B8700974
M. Wt: 278.3 g/mol
InChI Key: GUIDRRJKPKHEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-Butylphenyl)-4-cyanobenzamide is a benzamide derivative characterized by a 4-cyanophenyl group linked via an amide bond to a 4-tert-butylphenyl moiety. Its synthesis involves a nickel-catalyzed reductive aminocarbonylation reaction between 4-iodobenzonitrile and 1-(tert-butyl)-4-nitrobenzene, yielding a pale brown amorphous solid with a 57% efficiency after purification by preparative TLC . The compound’s structural confirmation is supported by $ ^1H $ and $ ^13C $ NMR spectroscopy, which validates the presence of the cyano (-CN) and tert-butyl (-C(CH$3$)$3$) groups .

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-4-cyanobenzamide

InChI

InChI=1S/C18H18N2O/c1-18(2,3)15-8-10-16(11-9-15)20-17(21)14-6-4-13(12-19)5-7-14/h4-11H,1-3H3,(H,20,21)

InChI Key

GUIDRRJKPKHEEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Impact: The cyano group in this compound is strongly electron-withdrawing, polarizing the amide bond and enhancing hydrogen-bonding capacity compared to electron-donating groups (e.g., methoxy in 4MNB or 4-tert-butyl-N-(4-methoxyphenyl)benzamide ). This contrasts with smaller substituents like chloro (in 4-chlorophenyl analogs ) or nitro groups (in 4MNB ), which balance hydrophobicity and reactivity.

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